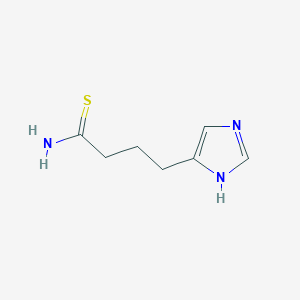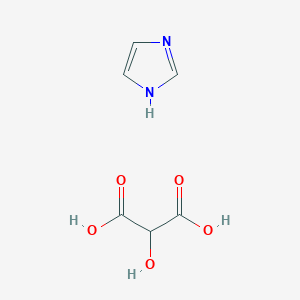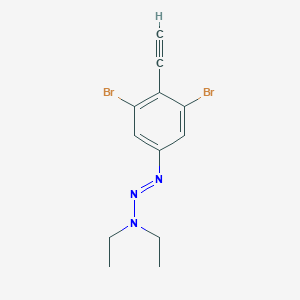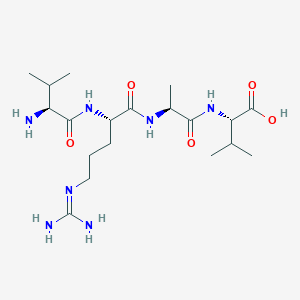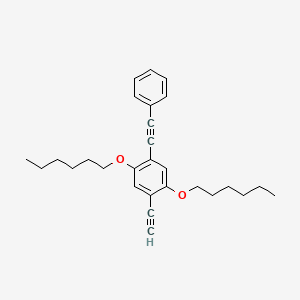
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is an organic compound that belongs to the class of alkynes and ethers. This compound features a benzene ring substituted with ethynyl and hexyloxy groups, making it a molecule of interest in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzene Core:
Alkyne Formation: The ethynyl groups can be introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Ether Formation: The hexyloxy groups can be introduced through Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent or drug delivery system.
Industry: Utilized in the production of advanced materials, such as liquid crystals or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and hexyloxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynyl-2,5-dimethoxy-4-(phenylethynyl)benzene: Similar structure but with methoxy groups instead of hexyloxy groups.
1-Ethynyl-2,5-bis(hexyloxy)benzene: Lacks the phenylethynyl group.
2,5-Bis(hexyloxy)-4-(phenylethynyl)benzene: Lacks the ethynyl group.
Uniqueness
1-Ethynyl-2,5-bis(hexyloxy)-4-(phenylethynyl)benzene is unique due to the combination of ethynyl, hexyloxy, and phenylethynyl groups on the benzene ring, which can impart distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Propiedades
Número CAS |
773060-39-2 |
|---|---|
Fórmula molecular |
C28H34O2 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
1-ethynyl-2,5-dihexoxy-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C28H34O2/c1-4-7-9-14-20-29-27-23-26(19-18-24-16-12-11-13-17-24)28(22-25(27)6-3)30-21-15-10-8-5-2/h3,11-13,16-17,22-23H,4-5,7-10,14-15,20-21H2,1-2H3 |
Clave InChI |
GOTYDKHMYZTLEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

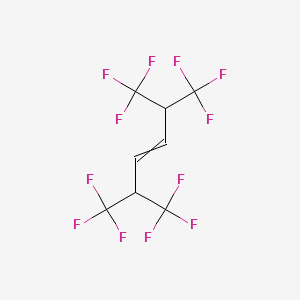
![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
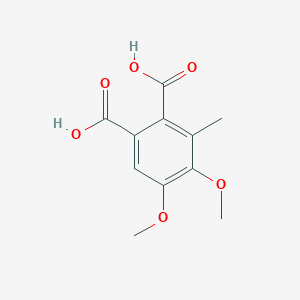

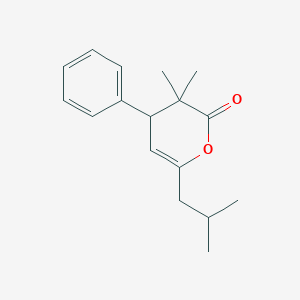
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
